Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride
CAS No.:
Cat. No.: VC17991330
Molecular Formula: C17H19ClF3NO
Molecular Weight: 345.8 g/mol
* For research use only. Not for human or veterinary use.
![Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride -](/images/structure/VC17991330.png)
Specification
Molecular Formula | C17H19ClF3NO |
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Molecular Weight | 345.8 g/mol |
IUPAC Name | N-methyl-3-phenyl-3-[2-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C17H18F3NO.ClH/c1-21-12-11-15(13-7-3-2-4-8-13)22-16-10-6-5-9-14(16)17(18,19)20;/h2-10,15,21H,11-12H2,1H3;1H |
Standard InChI Key | FRNUQWVVHHHAGH-UHFFFAOYSA-N |
Canonical SMILES | CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride has the molecular formula C₁₇H₁₉ClF₃NO, yielding a molecular weight of 345.8 g/mol . The base compound, prior to hydrochlorination, possesses a molecular weight of 309.33 g/mol (C₁₇H₁₈F₃NO) . The hydrochloride salt enhances stability and solubility, making it suitable for analytical applications.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₁₉ClF₃NO | |
Molecular Weight | 345.8 g/mol | |
CAS Number | 2243504-22-3 | |
IUPAC Name | N-methyl-3-phenyl-3-[2-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride | |
Purity | ≥95% |
Structural Features
The compound’s structure comprises:
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A propan-1-amine backbone substituted with a methyl group at the terminal nitrogen.
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A phenyl ring and a 2-(trifluoromethyl)phenoxy group attached to the central carbon of the propane chain.
The 2-position of the trifluoromethyl group on the phenoxy moiety differentiates this compound from the 4-trifluoromethyl isomer (e.g., fluoxetine) . This positional isomerism impacts steric and electronic interactions, influencing its reactivity and biological activity.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically follows a multi-step protocol:
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Formation of the amine precursor: Propane-1,3-diol is functionalized with a phenyl group and a protected amine.
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Etherification: Reaction with 2-(trifluoromethyl)phenol introduces the phenoxy moiety.
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Methylation: The primary amine undergoes N-methylation using methylating agents like methyl iodide.
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Hydrochlorination: Treatment with hydrochloric acid yields the hydrochloride salt .
Optimization Challenges
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Regioselectivity: Ensuring the trifluoromethyl group occupies the 2-position requires careful control of reaction conditions to avoid isomerization .
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Purification: Chromatographic techniques (e.g., HPLC) are critical for isolating the target compound from byproducts, given its role as a high-purity reference standard.
Applications in Pharmaceutical Research
Mechanistic Studies
The compound’s structural similarity to fluoxetine facilitates studies on:
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Metabolic pathways: Investigating hepatic cytochrome P450 interactions.
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Receptor binding: Probing off-target effects due to trifluoromethyl positioning .
Analytical Characterization
Spectroscopic Profiling
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NMR Spectroscopy:
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¹H NMR: Signals at δ 2.3–2.5 ppm (N–CH₃), δ 3.1–3.4 ppm (CH₂–NH), and δ 6.8–7.6 ppm (aromatic protons).
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¹³C NMR: Peaks for the trifluoromethyl carbon (δ 122–125 ppm, q, J = 270 Hz).
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Mass Spectrometry: ESI-MS exhibits a base peak at m/z 309.3 [M+H]⁺ for the free base and m/z 345.8 [M+H]⁺ for the hydrochloride salt .
Chromatographic Behavior
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HPLC: Retention time of 8.2–8.5 min on a C18 column (acetonitrile/water gradient).
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TLC: R<sub>f</sub> = 0.45 (silica gel, ethyl acetate:hexane 1:3).
Parameter | Recommendation | Source |
---|---|---|
Storage Temperature | 2–8°C | |
Handling Precautions | Use PPE (gloves, goggles) | |
Stability | Stable for 24 months if sealed |
Disposal Considerations
Incinerate in compliance with local regulations to prevent environmental release of fluorinated compounds .
Regulatory and Quality Assurance
Compliance Standards
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ISO 17025: Manufactured under accredited quality systems for reference materials .
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ICH Guidelines: Meets Q3A (Impurities in New Drug Substances) and Q6A (Specifications) .
Batch Certification
Certificates of Analysis (CoA) include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume